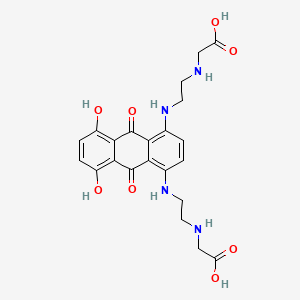
Mitoxantrone dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitoxantrone dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H24N4O8 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mitoxantrone is primarily known for its role as a cytotoxic agent in the treatment of various malignancies. The dicarboxylic acid derivative has been studied for its distinct pharmacokinetic and pharmacodynamic properties:
- Cytotoxic Activity : Mitoxantrone exhibits potent antitumor effects by inhibiting DNA topoisomerase II, which is crucial for DNA replication and repair. This mechanism makes it effective against cancers such as breast cancer, non-Hodgkin lymphoma, and acute nonlymphocytic leukemia .
- Toxicity Profile : Studies have indicated that the dicarboxylic acid form may have a different toxicity profile compared to its parent compound. For instance, research has shown that patients with impaired liver function may experience prolonged elimination half-lives of mitoxantrone, suggesting a need for dosage adjustments .
Encapsulation and Drug Delivery Systems
Recent advancements in drug delivery systems have explored the use of metal-organic frameworks (MOFs) for encapsulating mitoxantrone dicarboxylic acid. This approach aims to enhance the drug's stability and reduce side effects:
- Zirconium-Based MOFs : A study demonstrated that encapsulating mitoxantrone in zirconium-based MOFs resulted in a slower release profile compared to free mitoxantrone. This method showed improved cytotoxicity against breast cancer cell lines while minimizing adverse effects on normal cells .
- Release Kinetics : The release kinetics of mitoxantrone from MOFs were characterized, revealing a controlled release that could potentially lead to better therapeutic outcomes with reduced systemic toxicity .
Clinical Case Studies
Several clinical studies have documented the use of mitoxantrone and its derivatives in treating various cancers:
- Acute Nonlymphocytic Leukemia : In randomized trials comparing mitoxantrone with daunorubicin, mitoxantrone demonstrated a higher complete response rate (63% vs. 53%) when combined with cytarabine for remission induction therapy .
- Breast Cancer Treatment : Reports have indicated cases where patients developed secondary malignancies such as acute myeloid leukemia following treatment with mitoxantrone for breast cancer. These cases highlight the importance of monitoring long-term outcomes in patients receiving this therapy .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Details |
|---|---|
| Cytotoxic Activity | Effective against various cancers; inhibits DNA topoisomerase II |
| Encapsulation | Utilization of zirconium-based MOFs enhances stability and reduces side effects |
| Clinical Efficacy | Higher response rates in leukemia treatments compared to traditional therapies |
| Toxicity Considerations | Prolonged elimination half-life in patients with liver dysfunction necessitates careful dosage management |
Eigenschaften
CAS-Nummer |
97729-57-2 |
|---|---|
Molekularformel |
C22H24N4O8 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
2-[2-[[4-[2-(carboxymethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]acetic acid |
InChI |
InChI=1S/C22H24N4O8/c27-13-3-4-14(28)20-19(13)21(33)17-11(25-7-5-23-9-15(29)30)1-2-12(18(17)22(20)34)26-8-6-24-10-16(31)32/h1-4,23-28H,5-10H2,(H,29,30)(H,31,32) |
InChI-Schlüssel |
DDEBCPLFRUBTMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NCCNCC(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O |
Kanonische SMILES |
C1=CC(=C2C(=C1NCCNCC(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O |
Synonyme |
CL 283981 CL-283981 mitoxantrone dicarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















